Naphthoquine
Overview
Description
Naphthoquine is a 4-aminoquinoline antimalarial compound first synthesized in China in 1986. It has gained attention for its potent antimalarial activity and has been developed as a single-dose, fixed co-formulation with artemisinin for the treatment of uncomplicated malaria. This compound has also shown promising broad-spectrum antiviral activity, particularly against coronaviruses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve heating the reactants in a suitable solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of naphthoquine involves scaling up the laboratory synthesis process. The key steps include the preparation of 4,7-dichloroquinoline, its reaction with 2-naphthol, and the subsequent introduction of the tert-butylamino group. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions: Naphthoquine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form naphthoquinone derivatives, which have different pharmacological properties.
Reduction: Reduction of this compound can lead to the formation of hydroquinone derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the amino and hydroxyl groups, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted this compound derivatives with modified pharmacological properties.
Scientific Research Applications
Naphthoquine has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various naphthoquinone derivatives with potential pharmacological activities.
Biology: Studied for its effects on cellular processes and its potential as a tool for investigating biological pathways.
Medicine: Primarily used as an antimalarial drug, often in combination with artemisinin. .
Industry: Utilized in the development of new pharmaceutical formulations and as a reference compound in drug development
Mechanism of Action
Naphthoquine is similar to other 4-aminoquinoline antimalarial drugs such as chloroquine and hydroxychloroquine. it has unique properties that distinguish it from these compounds:
Chemical Structure: this compound has a naphthalene ring structure, whereas chloroquine and hydroxychloroquine have a quinoline ring structure.
Pharmacological Activity: this compound has shown broader antiviral activity compared to chloroquine and hydroxychloroquine
Comparison with Similar Compounds
- Chloroquine
- Hydroxychloroquine
- Amodiaquine
- Piperaquine
Naphthoquine’s unique structure and broad-spectrum activity make it a valuable compound for further research and development in the fields of chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN3O/c1-24(2,3)27-14-15-12-22(17-6-4-5-7-18(17)23(15)29)28-20-10-11-26-21-13-16(25)8-9-19(20)21/h8-13,27,29H,4-7,14H2,1-3H3,(H,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVMYTDOWUQLGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC(=C2CCCCC2=C1O)NC3=C4C=CC(=CC4=NC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173531-57-2 | |
Record name | Naphthoquine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173531572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthoquine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16249 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NAPHTHOQUINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TRY8UD4E2H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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